molecular formula C19H25NO4S2 B6561993 5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1091175-32-4

5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B6561993
CAS No.: 1091175-32-4
M. Wt: 395.5 g/mol
InChI Key: MXNHRELZWILHNX-UHFFFAOYSA-N
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Description

5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide (5-E-N-MOPTSA) is an organic compound derived from thiophene-2-sulfonamide, a sulfur-containing heterocyclic compound. It is a white crystalline solid with a melting point of 155-157°C. 5-E-N-MOPTSA has been studied for its potential applications in various scientific research fields, including drug discovery and development, biochemistry, and physiology.

Scientific Research Applications

5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has been studied for its potential applications in various scientific research fields, including drug discovery and development, biochemistry, and physiology. In drug discovery and development, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In biochemistry, this compound has been used as a substrate for the synthesis of various enzymes and as a reagent in enzymatic reactions. In physiology, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is not yet fully understood. However, studies suggest that the compound may act as an inhibitor of certain enzymes, including cytochrome P450 enzymes and histone deacetylases. In addition, this compound may act as an agonist of certain G-protein coupled receptors, such as the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines, including breast cancer cells. In vivo studies have shown that this compound can reduce the levels of certain inflammatory markers, such as TNF-α and IL-6. In addition, the compound has been shown to have a protective effect against neuronal damage in animal models of stroke.

Advantages and Limitations for Lab Experiments

5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is available commercially. In addition, the compound is stable and has a low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not soluble in water and must be dissolved in an organic solvent. In addition, the compound is not very soluble in most organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide are numerous. Further research is needed to better understand the compound’s mechanism of action and its potential applications in drug discovery and development. In addition, more studies are needed to investigate the compound’s potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, additional research is needed to optimize the synthesis of this compound and to develop new methods for its purification and characterization.

Synthesis Methods

5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide can be synthesized using a three-step process. The first step involves the condensation of 4-methoxyphenylacetic acid and ethyl thiocyanate in the presence of a base, such as potassium carbonate. The second step involves the conversion of the resulting thiophene-2-sulfonamide to this compound by oxidation with a peroxyacid, such as m-chloroperoxybenzoic acid. The third step involves the purification of the compound by recrystallization from a suitable solvent, such as ethanol.

Properties

IUPAC Name

5-ethyl-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-3-17-8-9-18(25-17)26(21,22)20-14-19(10-12-24-13-11-19)15-4-6-16(23-2)7-5-15/h4-9,20H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNHRELZWILHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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